Tert-butyl 3-formyl-2,2-dimethylazetidine-1-carboxylate

Description

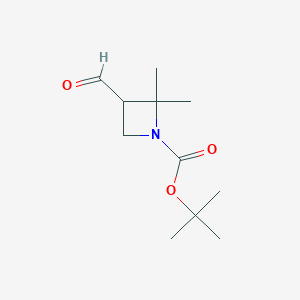

Tert-butyl 3-formyl-2,2-dimethylazetidine-1-carboxylate (CAS: 2446668-77-3, molecular formula: C₁₁H₁₉NO₃) is an azetidine derivative featuring a formyl group at position 3 and two methyl groups at the 2,2 positions of the azetidine ring. The tert-butyloxycarbonyl (Boc) group at position 1 enhances steric protection and modulates reactivity, making this compound a valuable intermediate in medicinal chemistry and organic synthesis . Its structural rigidity and functional groups make it suitable for applications in drug discovery, particularly in kinase inhibitor development and peptide mimetics.

Properties

Molecular Formula |

C11H19NO3 |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

tert-butyl 3-formyl-2,2-dimethylazetidine-1-carboxylate |

InChI |

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-8(7-13)11(12,4)5/h7-8H,6H2,1-5H3 |

InChI Key |

LUGJFPUMUKHHDU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CN1C(=O)OC(C)(C)C)C=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-formyl-2,2-dimethylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2,2-dimethylazetidine-1-carboxylate with a formylating agent. Commonly used formylating agents include formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-formyl-2,2-dimethylazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

Oxidation: Tert-butyl 3-carboxy-2,2-dimethylazetidine-1-carboxylate.

Reduction: Tert-butyl 3-hydroxymethyl-2,2-dimethylazetidine-1-carboxylate.

Substitution: Various tert-butyl 3-substituted-2,2-dimethylazetidine-1-carboxylates depending on the substituent used.

Scientific Research Applications

Tert-butyl 3-formyl-2,2-dimethylazetidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-2,2-dimethylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The azetidine ring can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituents or ring size:

Structural and Reactivity Comparisons

Azetidine Ring Modifications

Target vs. Tert-butyl 3-formylazetidine-1-carboxylate (CAS 177947-96-5):

The absence of 2,2-dimethyl groups in the latter reduces steric hindrance, increasing its reactivity in nucleophilic additions (e.g., Grignard reactions). The dimethyl groups in the target compound enhance metabolic stability but may reduce solubility in polar solvents .Target vs. Tert-butyl 4-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate (CAS 1638771-34-2):

Replacing the 3-formyl group with a 4-hydroxymethyl group shifts the compound's reactivity toward hydroxyl-specific reactions (e.g., esterification). The hydroxyl group also improves aqueous solubility compared to the formyl-containing target .

Heterocyclic Derivatives

- Tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate (CAS 1236861-59-8):

The pyrimidinyl substituent introduces aromaticity and hydrogen-bonding capacity, making this compound suitable for targeting enzymes like kinases. In contrast, the formyl group in the target enables carbonyl-based conjugation (e.g., reductive amination) .

Amino-Substituted Analogues

- Tert-butyl 3-amino-2-methylazetidine-1-carboxylate (CAS 1368087-42-6): The 3-amino group allows for peptide coupling or urea formation, while the 2-methyl group provides moderate steric shielding. This compound is less reactive toward aldehydes but serves as a precursor for imine formation .

Physicochemical Properties

| Property | Target Compound | Tert-butyl 3-formylazetidine-1-carboxylate | Tert-butyl 4-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate |

|---|---|---|---|

| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~1.5 | ~1.0 (due to hydroxyl group) |

| Solubility | Low in water; soluble in THF | Moderate in dichloromethane | High in methanol/water mixtures |

| Reactivity | High (formyl group) | Moderate | Low (hydroxyl group) |

Research Findings and Industrial Relevance

- Medicinal Chemistry: The target compound has been used in kinase inhibitor scaffolds due to its constrained azetidine ring, which improves binding affinity compared to larger rings (e.g., piperidine) .

- Material Science: Its formyl group facilitates incorporation into polymers or dendrimers via condensation reactions .

- Challenges: The 2,2-dimethyl groups may complicate crystallization, as noted in crystallographic studies using SHELX software for structural refinement .

Biological Activity

Tert-butyl 3-formyl-2,2-dimethylazetidine-1-carboxylate (CAS No. 10726182) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H15NO3

- Molecular Weight : 185.22 g/mol

- CAS Number : 10726182

The compound features an azetidine ring, which is known for its unique steric and electronic properties that can influence biological activity.

The biological activity of this compound is believed to be linked to its ability to interact with various biological targets, including enzymes and receptors. The presence of the formyl group may enhance its reactivity and binding affinity to target sites, potentially leading to:

- Enzyme Inhibition : The compound may act as a reversible or irreversible inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It might influence receptor activity by acting as an agonist or antagonist, impacting signal transduction pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A derivative of this compound showed promising results in inhibiting the growth of breast cancer cells in vitro, suggesting a potential role in cancer therapy .

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial properties:

- In Vitro Studies : The compound demonstrated activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

| Study | Biological Activity | Findings |

|---|---|---|

| Anticancer | Inhibitory effects on breast cancer cell lines. | |

| Antimicrobial | Activity against multiple bacterial strains. |

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for exploration include:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.

- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.

- Clinical Trials : Evaluating therapeutic potential in human subjects for cancer treatment and infection control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.